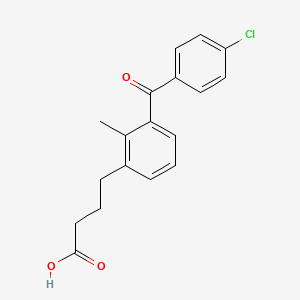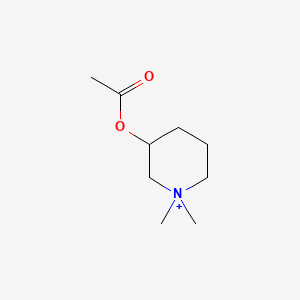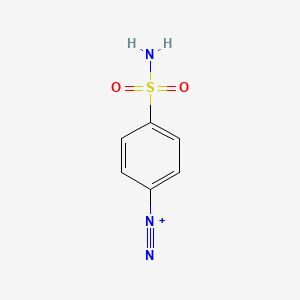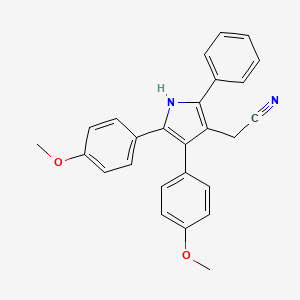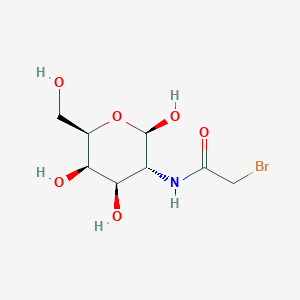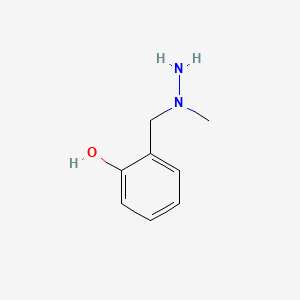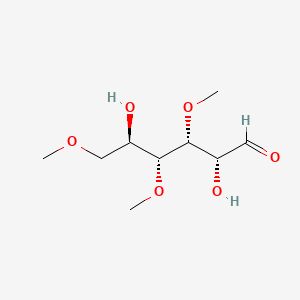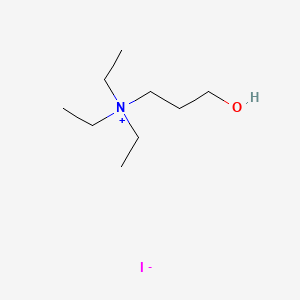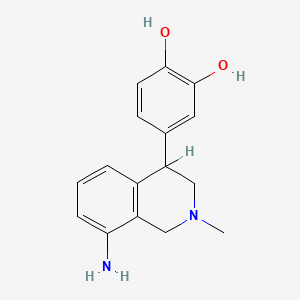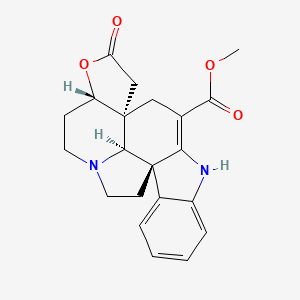
Apodine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Apodine is a member of carbazoles and a methyl ester.
Scientific Research Applications
Neuroprotection and Oxidative Stress Regulation
ApoD plays a crucial role in neuroprotection by mediating autocrine protection of astrocytes and controlling their reactivity level. This contributes to the maintenance of the functional integrity of dopaminergic systems under stress conditions such as those induced by paraquat. Studies have shown that ApoD is necessary for proper locomotor performance, modifies gene expression in response to stress, and helps in maintaining the functional status of the nigrostriatal system. Additionally, it is involved in regulating the oxidative stress (OS)-responsive JNK pathway in astrocytes, contributing to cell survival by avoiding lipid peroxidation and modulating the transcriptional response to OS (Bajo‐Grañeras et al., 2011).
ApoD also has a known function in the aging and degenerative brain, where it acts as a neuroprotective agent due to its antioxidant and anti-inflammatory activities. It binds to arachidonic acid and its derivatives, playing a central role in brain function, and acts as a catalyst in reducing peroxidized eicosanoids, thus attenuating lipid peroxidation in the brain. This function contributes to its potential as a therapeutic agent against various neuropathologies and possibly against aging (Dassati et al., 2014).
Role in Cellular Communication and Survival
Extracellular vesicles (EVs) secreted by astroglial cells carry ApoD to neurons, mediating neuronal survival under oxidative stress. This process underlines the importance of ApoD in glia-to-neuron communication, offering insights into its neuroprotective role and its potential in treating neurodegenerative diseases by utilizing ApoD-loaded exosomes that can cross the blood-brain barrier (Pascua-Maestro et al., 2019).
properties
CAS RN |
57932-86-2 |
|---|---|
Product Name |
Apodine |
Molecular Formula |
C21H22N2O4 |
Molecular Weight |
366.4 g/mol |
IUPAC Name |
methyl (1R,12R,16S,22R)-14-oxo-15-oxa-8,19-diazahexacyclo[10.9.1.01,9.02,7.012,16.019,22]docosa-2,4,6,9-tetraene-10-carboxylate |
InChI |
InChI=1S/C21H22N2O4/c1-26-18(25)12-10-20-11-16(24)27-15(20)6-8-23-9-7-21(19(20)23)13-4-2-3-5-14(13)22-17(12)21/h2-5,15,19,22H,6-11H2,1H3/t15-,19-,20-,21-/m0/s1 |
InChI Key |
SXLKMYFJLWDXFU-ZEWNOJEFSA-N |
Isomeric SMILES |
COC(=O)C1=C2[C@]3(CCN4[C@H]3[C@@]5(C1)CC(=O)O[C@H]5CC4)C6=CC=CC=C6N2 |
SMILES |
COC(=O)C1=C2C3(CCN4C3C5(C1)CC(=O)OC5CC4)C6=CC=CC=C6N2 |
Canonical SMILES |
COC(=O)C1=C2C3(CCN4C3C5(C1)CC(=O)OC5CC4)C6=CC=CC=C6N2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





